molecular formula C15H14ClN3O2S B2773741 (E)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2035001-33-1

(E)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2773741
CAS No.: 2035001-33-1
M. Wt: 335.81
InChI Key: NCVIZERVFDZHIW-ONEGZZNKSA-N
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Description

(E)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H14ClN3O2S and its molecular weight is 335.81. The purity is usually 95%.
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Properties

IUPAC Name

(E)-1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S/c16-11-8-17-15(18-9-11)21-12-5-6-19(10-12)14(20)4-3-13-2-1-7-22-13/h1-4,7-9,12H,5-6,10H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVIZERVFDZHIW-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine ring, a pyrrolidine moiety, and a thiophene group. Its molecular formula is C19H20ClN3O4C_{19}H_{20}ClN_3O_4, with a molecular weight of approximately 389.8 g/mol. The presence of the chlorine atom on the pyrimidine ring is particularly noteworthy as it may influence the compound's biological interactions.

PropertyValue
Molecular FormulaC₁₉H₂₀ClN₃O₄
Molecular Weight389.8 g/mol
CAS Number2035001-38-6
DensityN/A
Boiling PointN/A

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may act on various enzymes and receptors, including kinases and G-protein coupled receptors (GPCRs). These interactions can modulate critical signaling pathways involved in cell growth, differentiation, and apoptosis.

Key Molecular Targets

  • Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • GPCRs : Potential modulation of GPCRs could influence neurotransmitter signaling and other physiological processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications to the pyrimidine and pyrrolidine rings can significantly impact potency and selectivity.

Table 2: SAR Findings

ModificationEffect on Activity
Chlorine substitution on pyrimidineEnhanced binding affinity
Alteration of pyrrolidine structureIncreased selectivity
Thiophene incorporationImproved pharmacokinetics

Research has demonstrated that certain structural modifications can lead to compounds with nanomolar potency against specific biological targets.

Case Study 1: Inhibition of Cancer Cell Growth

A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value in the low micromolar range. This suggests potential for development as an anticancer agent.

Case Study 2: Neurotransmitter Modulation

Another study focused on the compound's effects on neurotransmitter systems. It was found to enhance dopamine receptor activity in vitro, suggesting possible applications in treating neurodegenerative diseases or mood disorders.

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